Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate
Description
Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate is a bicyclic compound featuring a cyclopenta[c]pyrazole core substituted with a trifluoromethyl (-CF₃) group and a methyl 3-oxobutanoate side chain. The cyclopenta[c]pyrazole moiety introduces partial saturation (5,6-dihydro), reducing ring strain compared to fully unsaturated systems. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester group contributes to solubility and synthetic versatility. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
methyl 3-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-10(19)5-7(18)6-17-9-4-2-3-8(9)11(16-17)12(13,14)15/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCAAQZAWHFCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CN1C2=C(CCC2)C(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate typically involves multiple steps, starting with the formation of the pyrazole ring. . The final step involves esterification to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of new materials with desirable properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The pyrazole ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Challenges : The cyclopenta[c]pyrazole core requires precise reaction conditions (e.g., reflux in 1,4-dioxane with catalysts like triethylamine) to avoid byproducts .
- Metabolic Stability: The -CF₃ group in the target compound likely prolongs half-life compared to non-fluorinated analogs, as seen in Aprepitant .
- Crystallography : SHELX software remains critical for resolving complex bicyclic structures .
Biological Activity
Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1229625-08-4
- Molecular Formula : C13H12F3N2O3
- Molecular Weight : 302.24 g/mol
The compound features a cyclopentapyrazole moiety with a trifluoromethyl substituent, which may enhance its biological activity through electron-withdrawing effects.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds containing the trifluoromethyl group exhibit antimicrobial properties. The presence of this group can enhance lipophilicity and membrane permeability, potentially leading to improved efficacy against bacterial strains.
- Anti-inflammatory Properties : Research suggests that compounds similar to this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing inflammation in various models .
- Cytotoxicity : The compound has shown cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. For example, studies on structurally similar compounds have demonstrated significant inhibition of cell proliferation in small-cell lung cancer models .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate oxidative stress by influencing ROS levels within cells. This modulation can lead to apoptosis in cancer cells while protecting normal cells from oxidative damage .
Study on Anticancer Activity
A study investigating the effects of related trifluoromethyl-substituted compounds on cancer cell lines revealed that this compound exhibited significant cytotoxicity against NCI-H196 and NCI-H889 cell lines. The mechanism involved cell cycle arrest at the S phase and induction of apoptosis through ROS generation .
Study on Anti-inflammatory Effects
In a model of acute lung injury induced by lipopolysaccharide (LPS), compounds similar to this compound were shown to inhibit NF-kB activation, leading to reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate?
Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and esterification. Key intermediates like cyclopenta[c]pyrazole derivatives are synthesized under controlled pH and temperature (e.g., 60–80°C in anhydrous solvents). Reaction progress is monitored via HPLC for intermediate purity (>95%) and NMR spectroscopy for structural validation. For example, cyclopenta[c]pyrazole precursors require precise stoichiometric ratios of trifluoromethylating agents to avoid byproducts .
Advanced: How can reaction conditions be optimized to improve yield in the final esterification step?
Answer: Optimization involves screening solvents (e.g., dichloromethane vs. THF), catalysts (e.g., DMAP or Hünig’s base), and temperature gradients. A study showed that using DCC/DMAP in dry DCM at 0°C→RT increased esterification yields from 65% to 88%. Kinetic monitoring via FT-IR for carbonyl group formation (1700–1750 cm⁻¹) helps identify incomplete reactions .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer: 1H/13C NMR identifies proton environments (e.g., trifluoromethyl groups show distinct splitting patterns at δ ~3.9–4.2 ppm). HRMS validates molecular weight (e.g., [M+H]+ = 349.12). HPLC (C18 column, 70:30 MeOH/H2O) ensures purity (>98%). IR spectroscopy confirms ketone (C=O at ~1705 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities .
Advanced: How to resolve contradictions in NMR spectral data for cyclopenta[c]pyrazole intermediates?
Answer: Ambiguities in proton assignments (e.g., overlapping diastereotopic protons) require 2D NMR (COSY, HSQC) or NOE experiments to distinguish spatial arrangements. For example, in cyclopenta[c]pyrazole derivatives, HSQC correlates 13C-1H coupling to resolve ring junction protons. X-ray crystallography provides definitive confirmation of regiochemistry .
Basic: What solubility and storage conditions are recommended for this compound?
Answer: The compound is soluble in chloroform, methanol, and DMSO (10 mg/mL at 25°C). Storage at 2–8°C under inert atmosphere (N2/Ar) prevents ester hydrolysis. Lyophilization in amber vials minimizes photodegradation. Purity degradation <2% over 6 months under these conditions .
Advanced: How to assess the compound’s stability under varying pH conditions for biological assays?
Answer: Conduct accelerated stability studies in buffers (pH 2–9) at 37°C. Monitor degradation via UPLC-MS/MS over 72 hours. For example, at pH <3, ester hydrolysis dominates (t1/2 = 12 h), generating the carboxylic acid derivative. Buffered solutions (pH 7.4, PBS) show <5% degradation over 48 h .
Basic: What are common impurities encountered during synthesis, and how are they removed?
Answer: Major impurities include unreacted trifluoromethyl precursors (Rf = 0.3 on TLC, hexane/EtOAc 3:1) and dimerized byproducts. Purification employs flash chromatography (silica gel, gradient elution) or preparative HPLC (ACN/H2O + 0.1% TFA). Recrystallization from EtOAc/hexane improves purity to >99% .
Advanced: What computational methods support the design of analogs with enhanced bioactivity?
Answer: DFT calculations (B3LYP/6-311+G*) predict electronic properties (e.g., Fukui indices for nucleophilic attack sites). Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., kinases). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
Basic: How is the trifluoromethyl group’s electronic impact on reactivity characterized?
Answer: 19F NMR (δ −60 to −65 ppm) and Hammett constants (σm = 0.43) quantify electron-withdrawing effects. Comparative studies with non-fluorinated analogs show reduced pKa (ΔpKa ~1.2) for the β-ketoester moiety, enhancing electrophilicity in Michael additions .
Advanced: What strategies mitigate spectral interference in quantifying the compound in biological matrices?
Answer: Matrix-matched calibration (plasma/serum) and SPE cleanup (C18 cartridges) reduce ion suppression in LC-MS. Isotope dilution (e.g., d3-methyl ester as internal standard) improves quantification accuracy (RSD <5%). MRM transitions (349→231 m/z) enhance specificity in complex samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
